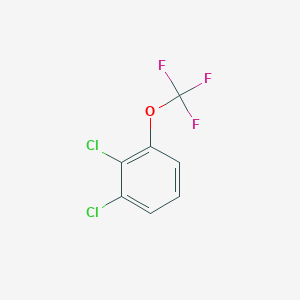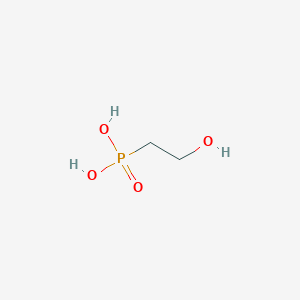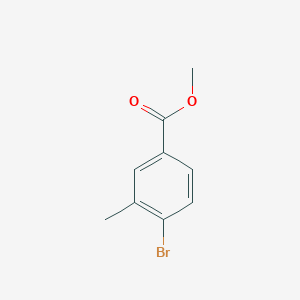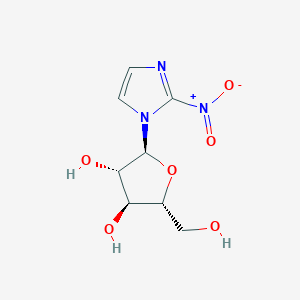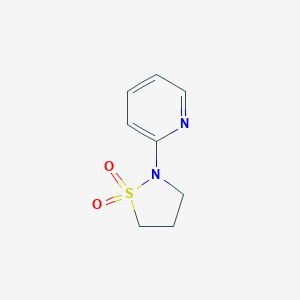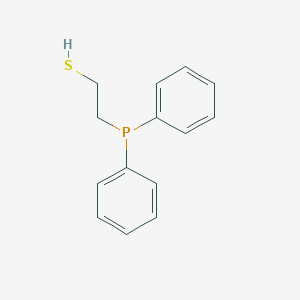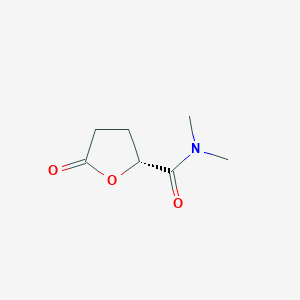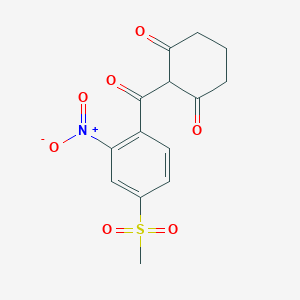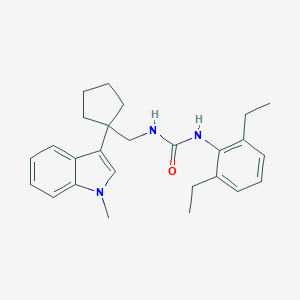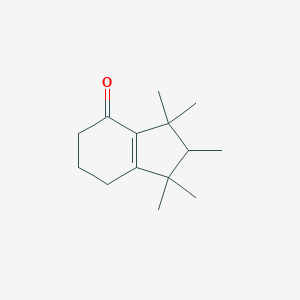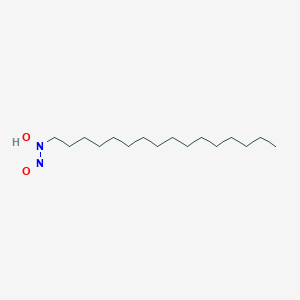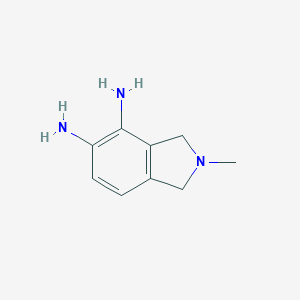
2-Methylisoindoline-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylisoindoline-4,5-diamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of diamine, which means that it contains two amino groups. It is also known as 2-Methyl-4,5-diaminoisoindoline or 2,3-Diamino-5-methylisoindoline. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Methylisoindoline-4,5-diamine is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This, in turn, leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer activity, 2-Methylisoindoline-4,5-diamine has also been shown to have other biochemical and physiological effects. For example, it has been reported to have antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methylisoindoline-4,5-diamine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, there are also some limitations to using this compound in lab experiments. For example, it is highly toxic and must be handled with care. It also has limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 2-Methylisoindoline-4,5-diamine. One area of interest is in the development of new drugs for the treatment of cancer. Researchers may also investigate the compound's potential applications in other areas, such as neurodegenerative diseases, inflammation, and oxidative stress. Additionally, future studies may focus on improving the synthesis method for this compound to increase yield and purity. Overall, 2-Methylisoindoline-4,5-diamine is a promising compound that has the potential to make significant contributions to scientific research in the future.
Métodos De Síntesis
The synthesis of 2-Methylisoindoline-4,5-diamine involves the reaction of 2-methylisoindoline with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent such as ethanol or methanol. This method has been reported to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-Methylisoindoline-4,5-diamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Número CAS |
156694-49-4 |
|---|---|
Nombre del producto |
2-Methylisoindoline-4,5-diamine |
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-methyl-1,3-dihydroisoindole-4,5-diamine |
InChI |
InChI=1S/C9H13N3/c1-12-4-6-2-3-8(10)9(11)7(6)5-12/h2-3H,4-5,10-11H2,1H3 |
Clave InChI |
UGGNLJBEFFEQOP-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(C1)C(=C(C=C2)N)N |
SMILES canónico |
CN1CC2=C(C1)C(=C(C=C2)N)N |
Sinónimos |
1H-Isoindole-4,5-diamine, 2,3-dihydro-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



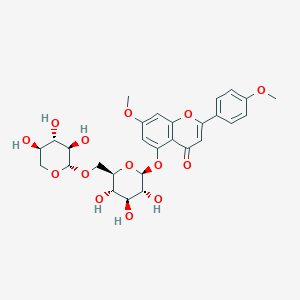
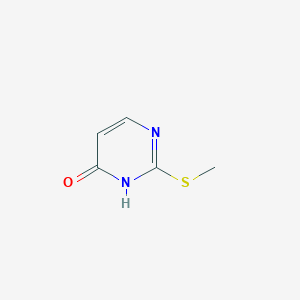
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
